molecular formula C15H17N3O B213743 N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B213743
M. Wt: 255.31 g/mol
InChI Key: CZCPLPPLIHHGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as DIPOPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPOPA is a pyrazole derivative that has been shown to have promising biological activity, including anti-inflammatory and analgesic effects. In

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to have an effect on the expression of certain genes that are involved in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to have antioxidant properties. It has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been found to have a low toxicity profile in vitro, indicating that it may be a safe compound for use in medicinal applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potential to be developed into a new drug for the treatment of inflammatory and painful conditions. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of focus could be on developing new derivatives of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide with improved pharmacological properties. Another area of research could be on investigating the potential of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide as a treatment for other conditions, such as cancer or neurodegenerative diseases. Additionally, more research is needed to understand the long-term safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in humans.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized through the reaction of 1-ethyl-3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with an amine. This method has been reported in a study published in the Journal of Heterocyclic Chemistry in 2015.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have potential applications in medicinal chemistry, particularly in the development of new anti-inflammatory and analgesic drugs. In a study published in the journal Bioorganic & Medicinal Chemistry Letters in 2017, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide was shown to have anti-inflammatory effects in a mouse model of acute inflammation. Another study published in the journal European Journal of Medicinal Chemistry in 2018 demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has analgesic effects in a rat model of neuropathic pain.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N3O/c1-2-18-9-8-14(17-18)15(19)16-13-7-6-11-4-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,16,19)

InChI Key

CZCPLPPLIHHGEL-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(CCC3)C=C2

solubility

22.2 [ug/mL]

Origin of Product

United States

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